molecular formula C39H50N2O4 B14547933 N~2~,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide CAS No. 62066-38-0

N~2~,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide

Cat. No.: B14547933
CAS No.: 62066-38-0
M. Wt: 610.8 g/mol
InChI Key: OCKWPBFWZJCVLZ-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with two carboxamide groups and four cyclohexyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions.

    Introduction of carboxamide groups: The xanthene core is then reacted with carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base like pyridine to form the carboxamide groups.

    Cyclohexyl substitution:

Industrial Production Methods

Industrial production of N2,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Cyclohexyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Alcohol derivatives

    Substitution: Compounds with substituted cyclohexyl groups

Scientific Research Applications

N~2~,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The xanthene core may also play a role in its mechanism of action by facilitating interactions with biological molecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

N~2~,N~2~,N~7~,N~7~-Tetracyclohexyl-9-oxo-9H-xanthene-2,7-dicarboxamide can be compared with other similar compounds, such as:

    N~2~,N~2~,N~7~,N~7~-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine: This compound has a similar core structure but different substituents, leading to variations in its chemical and physical properties.

    Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,2’,7,7’-tetramine: Another compound with a xanthene core, but with different functional groups, resulting in distinct applications and reactivity.

Properties

CAS No.

62066-38-0

Molecular Formula

C39H50N2O4

Molecular Weight

610.8 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetracyclohexyl-9-oxoxanthene-2,7-dicarboxamide

InChI

InChI=1S/C39H50N2O4/c42-37-33-25-27(38(43)40(29-13-5-1-6-14-29)30-15-7-2-8-16-30)21-23-35(33)45-36-24-22-28(26-34(36)37)39(44)41(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h21-26,29-32H,1-20H2

InChI Key

OCKWPBFWZJCVLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC4=C(C=C3)OC5=C(C4=O)C=C(C=C5)C(=O)N(C6CCCCC6)C7CCCCC7

Origin of Product

United States

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